molecular formula C25H29FN2O3S B2447748 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 1251709-17-7

7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one

Cat. No. B2447748
CAS RN: 1251709-17-7
M. Wt: 456.58
InChI Key: JINSMNIDXFBGGY-UHFFFAOYSA-N
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Description

The compound “7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a type of heterocyclic compound. The quinolinone is substituted with a piperidine ring, which is another type of heterocycle. The piperidine ring is further substituted with two methyl groups. The quinolinone is also substituted with a tosyl group and a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the quinolinone and piperidine rings will introduce rigidity into the structure, while the various substituents will influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the quinolinone and piperidine rings, as well as the various substituents, will influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Metabolite Identification and Excretion Study

Research on similar quinoline derivatives has been conducted for their potential in treating stable angina and atrial fibrillation. A study identified various metabolites of a related compound, highlighting its renal and hepatic excretion mechanisms, which can be relevant for understanding the metabolism of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one (Umehara et al., 2009).

Antibacterial Activity

A series of related quinoline compounds were synthesized and evaluated for their antibacterial activity against different bacterial strains, providing insights into potential applications of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in antimicrobial research (Sharma & Jain, 2008).

Synthesis and Antibacterial Evaluation

Further studies on the synthesis and antibacterial activity of quinoline derivatives could provide a framework for exploring the potential of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in similar contexts (Egawa et al., 1984).

Chemical Reactions and Synthesis Processes

Studies on the reactions of N-aminoquinolones with ketones provide an understanding of chemical synthesis methods, which could be applicable to the compound (Chupakhin et al., 1992).

Broad Antibacterial Agent

Research on similar compounds has demonstrated broad antibacterial activity, suggesting potential applications of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in developing new antibacterial agents (Goueffon et al., 1981).

Antibacterial Efficacy Against Various Pathogens

Further studies on related quinoline derivatives exhibiting high broad-spectrum antibacterial activities provide a basis for exploring similar applications for the compound (Stefancich et al., 1985).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s not possible to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis, studying its properties, and investigating its biological activity .

properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-8-6-16(2)7-9-19)25(29)20-11-21(26)23(12-22(20)27)28-13-17(3)10-18(4)14-28/h6-9,11-12,15,17-18H,5,10,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINSMNIDXFBGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one

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